2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNORHLFOJIFIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 4 Chlorophenyl Imidazo 1,2 a Pyrimidine and Analogous Imidazo 1,2 a Pyrimidines
Established Synthetic Pathways for Imidazo[1,2-a]pyrimidine (B1208166) Formation
Traditional methods for the construction of the imidazo[1,2-a]pyrimidine ring system have been refined over the years to improve yields and substrate scope. These established pathways, including condensation reactions, multicomponent reactions, and intramolecular cyclizations, remain fundamental in the synthesis of this important class of compounds.
Condensation Reactions of 2-Aminopyrimidines with α-Halocarbonyl Compounds
The most conventional and widely employed method for synthesizing imidazo[1,2-a]pyrimidines is the condensation reaction between a 2-aminopyrimidine (B69317) and an α-halocarbonyl compound, often referred to as a Hantzsch-type synthesis. researchgate.net This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to afford the final aromatic product.
In the synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine, 2-aminopyrimidine is typically reacted with an α-haloacetophenone derivative, such as 2-bromo-1-(4-chlorophenyl)ethanone. A variety of catalysts and reaction conditions have been explored to optimize this transformation. These include the use of neutral alumina (B75360), sodium bicarbonate, and potassium carbonate. researchgate.netscielo.br Some protocols have even demonstrated the feasibility of conducting this reaction without a catalyst or solvent, thereby enhancing its environmental friendliness. scielo.br
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminopyrimidine, 2-Bromo-1-(4-chlorophenyl)ethanone | Neutral Alumina, rt | This compound | Good to Excellent | scielo.br |
| 2-Aminopyrimidine, 2-Bromo-1-(4-chlorophenyl)ethanone | No catalyst, 60°C | This compound | High | bio-conferences.org |
| 2-Aminopyrimidine, 2-Chloro-1-(4-chlorophenyl)ethanone | NaHCO3, Ethanol (B145695), reflux | This compound | Not specified | researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. researchgate.net Several MCR strategies have been developed for the synthesis of imidazo[1,2-a]pyrimidines.
A common MCR approach involves the reaction of a 2-aminopyrimidine, an aldehyde, and an isonitrile (a Groebke-Blackburn-Bienaymé reaction). This method allows for the direct formation of 3-aminoimidazo[1,2-a]pyrimidine derivatives, which can be further modified. For the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, a three-component reaction of 2-aminopyrimidine, an aromatic aldehyde, and an alkyne has been reported, often catalyzed by a copper salt. bio-conferences.org Iodine has also been utilized as a catalyst in a one-pot reaction involving aromatic aldehydes, 2-amino-5-chloropyridine, and tert-butylisocyanide to produce 2-aryl-imidazo[1,2-a]pyridines. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminopyrimidine, 4-Chlorobenzaldehyde, Phenylacetylene | Copper catalyst | 2-(4-Chlorophenyl)-3-phenylimidazo[1,2-a]pyrimidine | Not specified | bio-conferences.org |
| 2-Amino-5-chloropyridine, Aromatic aldehydes, tert-Butylisocyanide | I2, Ethanol, 70°C | 2-Aryl-imidazo[1,2-a]pyridines | High | rsc.org |
| 2-Aminopyrimidine, Aldehydes, Isonitriles | Scandium triflate | 3-Aminoimidazo[1,2-a]pyrimidine derivatives | High | bio-conferences.org |
Intramolecular Cyclization Methodologies
Intramolecular cyclization represents another strategic approach to the imidazo[1,2-a]pyrimidine core. These methods typically involve the construction of a precursor molecule containing all the necessary atoms, which then undergoes a ring-closing reaction to form the desired bicyclic system.
One such strategy involves the palladium-catalyzed intramolecular dehydrogenative coupling. acs.org This method can be used to synthesize fused imidazo[1,2-a]pyrimidines from readily available substrates under mild reaction conditions. acs.org Another approach involves a tandem mechanism combining a Michael addition and an intramolecular cyclization. bio-conferences.org While less common than condensation or multicomponent reactions for the synthesis of simple 2-aryl-imidazo[1,2-a]pyrimidines, intramolecular cyclization offers a versatile route to more complex and fused analogs. rsc.orgrsc.org
Catalytic and Green Chemistry Methodologies for this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative energy sources, such as microwave irradiation, and the implementation of solvent-free or green solvent-based protocols. benthamdirect.com
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can significantly accelerate reaction rates, improve yields, and enhance product purity. frontiersin.org The synthesis of imidazo[1,2-a]pyrimidines has greatly benefited from this technology.
The condensation of 2-aminopyrimidines with α-haloketones can be efficiently carried out under microwave irradiation, often without the need for a catalyst or solvent. researchgate.net This approach dramatically reduces reaction times from hours to minutes. For instance, a facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, affording the products in good to excellent yields. researchgate.net Similarly, a microwave-assisted protocol using a water-isopropanol mixture as a green solvent has been reported for the catalyst-free synthesis of imidazo[1,2-a]pyrimidines. researchgate.netacs.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridines, α-Bromoketones | Microwave irradiation, solvent-free | Imidazo[1,2-a]pyridines | Good to excellent | researchgate.net |
| 2-Aminopyrimidine, α-Haloketones | Microwave irradiation, H2O-IPA | Imidazo[1,2-a]pyrimidines | Excellent | acs.org |
| Aromatic aldehydes, 2-Aminobenzimidazole derivatives, Terminal alkynes | Magnetic nanocatalyst, Microwave irradiation, Water | Benzoimidazo[1,2-a]pyrimidines | Excellent | frontiersin.org |
Solvent-Free and Environmentally Benign Protocols
The reduction or elimination of volatile and toxic organic solvents is a key principle of green chemistry. Consequently, numerous solvent-free and environmentally benign protocols for the synthesis of imidazo[1,2-a]pyrimidines have been developed.
As previously mentioned, the condensation of 2-aminopyrimidines with α-haloketones can be performed efficiently under solvent-free conditions, either with conventional heating or microwave irradiation. scielo.brbio-conferences.org In some cases, a solid support like neutral alumina can be used as a catalyst in the absence of a solvent at room temperature. bio-conferences.org Furthermore, the use of green solvents such as water or ethanol has been explored. For example, a facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using a two-component cyclization in aqueous ethanol at room temperature. researchgate.net Brønsted acidic ionic liquids have also been employed as efficient and recyclable catalysts for the synthesis of benzo bio-conferences.orgmdpi.comimidazo[1,2-a]pyrimidines under metal- and solvent-free conditions. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridines, α-Bromo/chloroketones | No catalyst, no solvent, 60°C | Imidazo[1,2-a]pyridines | Good to excellent | bio-conferences.org |
| 2-Aminopyridines, α-Haloketones | Neutral Alumina, solvent-free, rt | Imidazo[1,2-a]pyridines | Not specified | bio-conferences.org |
| Substituted 2-aminopyridines, Substituted phenacyl bromides | DBU, Aqueous ethanol (1:1 v/v), rt | 2-Arylimidazo[1,2-a]pyridines | 65-94 | researchgate.net |
| 2-Aminobenzimidazole, Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Nanocatalyst, solvent-free | N-methyl-2-nitro-aryl-benzo bio-conferences.orgmdpi.comimidazo[1,2-a]pyrimidine amines | Not specified | dergipark.org.tr |
Role of Specific Catalysts (e.g., Al2O3) in this compound Derivatives Synthesis
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been significantly advanced by the use of solid-phase catalysts, with alumina (Al2O3) and its modifications playing a crucial role. These catalysts offer a greener and more efficient alternative to traditional methods, providing advantages such as ease of handling, recyclability, and milder reaction conditions.
One notable approach involves the use of neutral alumina (Al2O3) as a catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives at room temperature. bio-conferences.org This method provides a straightforward and efficient pathway to a variety of these compounds. bio-conferences.org
Potassium fluoride (B91410) on alumina (KF/Al2O3) has emerged as a particularly effective solid-phase, recyclable basic catalyst for the synthesis of pyrimidine derivatives. researchgate.netscispace.com This reagent is inexpensive, commercially available, and its strong basic nature allows it to replace organic bases in various reactions. researchgate.net The advantages of using KF/Al2O3 are numerous, including the elimination of cumbersome aqueous workups, reduction of solvent waste, simple catalyst removal by filtration, and high yields in short reaction times. researchgate.netscispace.com For instance, KF-alumina has been successfully employed in the three-component synthesis of 5:6 and 6:6 fused pyrimidines. jst.go.jp
The table below summarizes the role and advantages of alumina-based catalysts in the synthesis of related pyrimidine structures, which are analogous to the synthesis of this compound derivatives.
| Catalyst | Reactants | Reaction Type | Key Advantages | Source(s) |
| Neutral Alumina (Al2O3) | 2-aminopyrimidine, α-haloketones | Condensation | Efficient, operates at ambient temperature, straightforward methodology. | bio-conferences.org |
| KF/Alumina (KF/Al2O3) | Amidines, malononitrile, aldehydes | Three-component reaction | Green and efficient, recyclable, avoids aqueous workup, high yields, short reaction times. | researchgate.netscispace.com |
| KF/Alumina (KF/Al2O3) | Various substrates | Bargellini reaction | Solid-phase catalysis, efficient. | jst.go.jp |
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and improving yields for this compound and its analogs. The most widely accepted pathway for the formation of the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.gov
Mechanistic studies, supported by experimental data, HPLC-MS analysis of reaction mixtures, and quantum chemical calculations, have elucidated the steps involved. nih.gov The general mechanism proceeds as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine ring on the α-carbon of the α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one). This step forms a quaternary ammonium (B1175870) salt intermediate.
Intramolecular Cyclization: The exocyclic amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This leads to the formation of a five-membered heterocyclic intermediate.
Dehydration (Aromatization): The final step involves the dehydration of this cyclic intermediate, which results in the formation of the stable, aromatic imidazo[1,2-a]pyrimidine ring system.
A three-component, one-pot condensation reaction provides an alternative route, and its mechanism has also been proposed. thieme-connect.com This reaction, involving an aldehyde, an isonitrile, and a 2-amino-pyrimidine, likely proceeds through an initial iminium species. thieme-connect.com This is followed by an attack from the isonitrile and a subsequent 5-endo-dig cyclization, which is favored due to the positioning of the nitrogen atom's electron pair in the heteroaromatic amine. thieme-connect.com The process concludes with rearomatization via deprotonation and a 1,3-hydrogen shift to yield the final bicyclic product. thieme-connect.com
Furthermore, in some syntheses, particularly those catalyzed by copper, the reaction is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.orgresearchgate.net This mechanism involves the formation of a pyridinium (B92312) salt intermediate from the reaction of the amine and the ketone precursor, which then undergoes cyclization.
The proposed mechanistic steps for the classical condensation reaction are summarized below.
| Step | Description | Intermediate |
| 1 | Nucleophilic attack by the endocyclic nitrogen of 2-aminopyrimidine on the α-carbon of 2-bromo-1-(4-chlorophenyl)ethan-1-one. | Quaternary ammonium salt |
| 2 | Intramolecular nucleophilic attack by the exocyclic amino group on the carbonyl carbon. | Hydroxylated five-membered ring intermediate |
| 3 | Dehydration of the intermediate to form the aromatic fused ring system. | This compound |
These mechanistic insights are crucial for the rational design of new synthetic strategies and for controlling the regioselectivity of the reactions to produce specifically substituted imidazo[1,2-a]pyrimidine derivatives.
In Vitro Biological Activities of 2 4 Chlorophenyl Imidazo 1,2 a Pyrimidine and Its Structural Congeners
Antimicrobial Activity Spectrum
Derivatives of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine have demonstrated notable activity against a variety of microbial pathogens, including both bacteria and fungi. These properties are often attributed to the specific structural features of the imidazo[1,2-a]pyrimidine (B1208166) core and the nature of the substituents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
A number of studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, certain 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl-4"-H-pyran-3"-carbonitrile derivatives showed moderate activity at a concentration of 50µg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, newly synthesized pyrimidine (B1678525) derivatives have been evaluated for their in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Salmonella typhi (Gram-negative) using the paper disc diffusion method at a concentration of 100μg/ml. chemicaljournals.com
Further research into 2"–methoxy–4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2–a]pyridin-3-yl]-6"-aryl nicotinonitrile derivatives also reported moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria when tested at a concentration of 50µg/ml. researchgate.net The activity of these synthesized compounds was compared with standard drugs like ampicillin, chloramphenicol, and norfloxacin. researchgate.net Another study on 2-[(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1,2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones also demonstrated moderate to remarkable activities against a panel of bacteria including Bascillus megaterium, Bacillus Subtillus, Staphylo Coccus aureus, Bacillus Cereus (Gram-positive) and Escherichia coli, Antrobactor Arogens, Salmonella Taphimurium, Pscudonomus valgaries (Gram-negative).
| Compound Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity | Reference |
|---|---|---|---|---|
| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl-4"-H-pyran-3"-carbonitrile | Not Specified | Not Specified | Moderate activity at 50µg/mL | researchgate.net |
| 6-aryl-5-cyano-2-thiouracil derivatives | Staphylococcus aureus, Bacillus subtilis | E. coli, Salmonella typhi | Activity observed at 100μg/ml | chemicaljournals.com |
| 2"–methoxy–4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2–a] pyridin-3-yl]-6"-aryl nicotinonitrile | Not Specified | Not Specified | Moderate to good activity at 50µg/ml | researchgate.net |
| 2-[(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones | Bascillus megaterium, Bacillus Subtillus, Staphylo Coccus aureus, Bacillus Cereus | Escherichia coli, Antrobactor Arogens, Salmonella Taphimurium, Pscudonomus valgaries | Moderate to remarkable activity at 50 µg/ml |
Antifungal Properties
In addition to their antibacterial effects, derivatives of the title compound have been investigated for their efficacy against various fungal pathogens. Studies on 2"–methoxy–4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2–a] pyridin-3-yl]-6"-aryl nicotinonitrile derivatives showed good antifungal activity, which was compared to the standard drug gresiofulvin at the same concentration. researchgate.net Similarly, 2-[(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones were evaluated for their in vitro antifungal activities against Aspergillus niger and Aspergillus awamori, demonstrating notable efficacy.
Research on imidazo[1,2-c] pyrimidine derivatives has also shown promising results. For example, certain novel chalcone (B49325) compounds incorporating this scaffold displayed activity against Candida Albicans and Aspergillus flavus. ekb.eg Specifically, one compound exhibited significant antifungal activity against C. Albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to Colitrimazole. ekb.eg Molecular docking studies of some imidazo[1,2-a]pyrimidines have also suggested potential antifungal activity against Candida albicans. nih.gov
| Compound Class | Fungal Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 2"–methoxy–4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2–a] pyridin-3-yl]-6"-aryl nicotinonitrile | Not Specified | Good activity compared to gresiofulvin | researchgate.net |
| 2-[(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones | Aspergillus niger, Aspergillus awamori | Notable activity at 50 µg/ml | |
| Imidazo[1,2-c] pyrimidine derivatives | Candida Albicans, Aspergillus flavus | Significant inhibition compared to Colitrimazole | ekb.eg |
| Imidazo[1,2-a]pyrimidines | Candida albicans | Potential activity suggested by molecular docking | nih.gov |
Antiprotozoal and Antileishmanial Efficacy
The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to protozoal infections, with a particular focus on leishmaniasis. Research has identified the imidazo[1,2-a]pyrimidine scaffold as a promising pharmacophore against Leishmania species. One study found an imidazo-pyrimidine compound to be highly effective against the amastigote forms of the parasite, which is the stage relevant to human disease. nih.gov This particular compound demonstrated an IC₅₀ value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.gov Furthermore, it exhibited a selectivity index greater than 10, indicating it is more destructive to the intracellular parasites than to the host cells. nih.gov
In a separate investigation, a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives were screened for their activity against Leishmania donovani promastigotes. This led to the identification of a lead compound with a high potency (IC₅₀ = 1.8 μM) and a favorable selectivity index when compared to standard antileishmanial drugs like amphotericin B, miltefosine, and pentamidine. nih.gov This lead compound also showed good in vitro activity against the intracellular amastigote stage of L. donovani. nih.gov
Anti-inflammatory Efficacy
Several studies have explored the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives. A series of six such derivatives were evaluated for their effects on leukocyte functions in vitro. nih.gov All tested compounds were found to inhibit human neutrophil degranulation with IC₅₀ values in the micromolar range. nih.gov Some of these derivatives also reduced superoxide (B77818) generation. nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, two of the compounds inhibited nitrite (B80452) production and moderately reduced PGE2 generation. nih.gov These findings suggest that imidazo[1,2-a]pyrimidines represent a class of compounds with significant anti-inflammatory potential. The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E₂, nitric oxide, and various cytokines. nih.gov
Anticancer and Antitumor Cell Line Studies
The imidazo[1,2-a]pyrimidine scaffold has been a focal point in the search for novel anticancer agents. A variety of derivatives have been synthesized and evaluated against numerous human tumor cell lines. For instance, certain 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives exhibited significant cell growth inhibition against MCF-7, K562, HeLa, and PC-3 cancer cell lines, with their activity compared to the standard drug 5-fluorouracil. researchgate.net
Another study focused on novel imidazo[1,2-a]pyridine (B132010) compounds and their effects on the HCC1937 breast cancer cell line. nih.govnih.gov Two of the tested compounds showed strong cytotoxic impact with IC₅₀ values of 45µM and 47.7µM. nih.gov Further investigation revealed that one of these compounds induced cell cycle arrest and apoptosis. nih.gov Research on 2,4,5-triphenyl-1H-imidazole derivatives, which share a core heterocyclic structure, also demonstrated antiproliferative activity against the human non-small cell lung carcinoma-A549 cell line. semanticscholar.org Specifically, the compound 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole showed some, albeit limited, antiproliferation of these cells. semanticscholar.org
| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile | MCF-7, K562, HeLa, PC-3 | Significant cell growth inhibition compared to 5-fluorouracil | researchgate.net |
| Novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6) | HCC1937 (breast cancer) | Strong cytotoxic effects with IC₅₀ values of 45µM and 47.7µM | nih.gov |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | A549 (lung carcinoma) | 29% antiproliferation of cells | semanticscholar.org |
Antituberculosis Potential and Mycobacterial Inhibition
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The imidazo[1,2-a]pyridine and pyrimidine scaffolds have shown promise in this area. A study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed excellent in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Several of these agents had MIC₉₀ values of ≤1 μM against the tested tuberculosis strains. nih.gov One representative compound also demonstrated remarkable selectivity, inhibiting other mycobacteria such as Mycobacterium avium, Mycobacterium bovis BCG, and Mycobacterium kansasii, but not others like Mycobacterium smegmatis. nih.gov The potent activity against drug-resistant strains suggests that these compounds may act on a novel target. nih.gov Pyrimidine-based derivatives have also been identified as having significant anti-mycobacterial properties against both M. tuberculosis H37Rv and INH-resistant clinical strains. nih.gov
| Compound Class | Mycobacterial Strains | Key Findings | Reference |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR M. tuberculosis | MIC₉₀ values ≤1 μM for several agents | nih.gov |
| Representative imidazo[1,2-a]pyridine compound | M. avium, M. bovis BCG, M. kansasii | Inhibitory activity observed | nih.gov |
| Representative imidazo[1,2-a]pyridine compound | M. smegmatis, M. abscessus, M. chelonae, M. marinum | No inhibitory activity observed | nih.gov |
| Pyrimidine-based derivatives | M. tuberculosis H37Rv, INH-resistant clinical strains | Significant anti-mycobacterial properties | nih.gov |
Structure Activity Relationship Sar Analyses of 2 4 Chlorophenyl Imidazo 1,2 a Pyrimidine Derivatives
Correlating Substituent Effects on Biological Potency
The biological potency of 2-phenylimidazo[1,2-a]pyrimidine (B97590) derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the fused heterocyclic core. The electronic and steric properties of these substituents play a pivotal role in modulating the interaction with biological targets.
Research has shown that substitutions on the 2-phenyl ring can dramatically alter biological activity. For instance, in a series of compounds tested for antimicrobial activity, substituents at the para position of the phenyl ring were found to be particularly influential. nih.gov The presence of electron-donating groups, such as a diethylamino group (-N(CH2CH3)2) at the 4-position of the phenyl ring, has been shown to increase cytotoxic activity against breast cancer cell lines. nih.gov This suggests that increased electron density at this position can be favorable for certain biological interactions.
Conversely, modifications at the C3 position of the imidazo[1,2-a]pyrimidine (B1208166) ring have also been explored. Appending electron-withdrawing groups like a nitro group (–NO2) or electron-donating groups such as an amino group (–NH2) at the C3 position has been used to probe the electronic requirements for anti-inflammatory activity. informahealthcare.com The introduction of bulky or flexible side chains at various positions can also impact potency, likely by influencing the compound's ability to fit into a specific binding pocket.
| Compound | Substituent at 4-position of Phenyl Ring | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |
|---|---|---|---|
| Compound 3d | -N(CH2CH3)2 | 43.4 | 35.9 |
| Compound 4d (amine derivative of 3d) | -N(CH2CH3)2 | 39.0 | 35.1 |
Impact of Halogen Substitutions (e.g., 4-Chlorophenyl Moiety) on Biological Activity
Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and to improve its binding affinity and metabolic stability. On the 2-phenylimidazo[1,2-a]pyrimidine scaffold, halogen substitutions on the phenyl ring have a pronounced effect on biological activity.
The 4-chlorophenyl moiety is a frequently occurring feature in highly active derivatives. Studies on the antimicrobial properties of these compounds revealed that the presence of a chlorine atom at the para position of the phenyl ring can augment activity significantly, in some cases threefold. mdpi.com While other halogens like bromine and fluorine at the same position also confer activity, the chloro-substituted compounds often exhibit superior potency. nih.govmdpi.com This suggests that the specific combination of size, electronegativity, and lipophilicity provided by the chlorine atom is optimal for interaction with the microbial target. Halogenated imidazo[1,2-a]pyrimidines have demonstrated particular effectiveness against Gram-positive bacteria and Candida albicans. mdpi.com
| Substituent at 4-position of Phenyl Ring | Relative Antimicrobial Activity |
|---|---|
| -Cl | High |
| -Br | Moderate |
| -F | Moderate |
Modulation of Biological Response via Core Scaffold Modifications
Altering the core heterocyclic scaffold, a strategy known as scaffold hopping or bioisosteric replacement, is a powerful tool for discovering novel chemical series with improved properties. nih.gov In the context of imidazo[1,2-a]pyrimidines, this approach has been used to modulate biological responses and overcome liabilities of a parent series.
One notable example is the bioisosteric replacement of the imidazo[1,2-a]pyrimidine core with an 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold. researchgate.netnih.gov The substitution of the nitrogen atom at the 8-position with a carbon-fluorine group (C-F) was designed to mimic the physicochemical properties of the original scaffold, including its electrostatic surface and lipophilicity. nih.govresearchgate.net This modification was successful in maintaining the desired biological activity in a series of GABAA receptor modulators. researchgate.netnih.gov
Derivatization Strategies for Enhanced Bioactivity and Selectivity
Derivatization of the core 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine structure is a key strategy for enhancing bioactivity and achieving selectivity for specific biological targets. This involves the introduction of various functional groups at different positions on the scaffold.
One common approach is the functionalization of the C3 position. For instance, introducing an amino group at C3 allows for the synthesis of a wide range of Schiff base derivatives. nih.gov These derivatives can then be further modified, for example, by reduction to the corresponding amines, providing a diverse library of compounds for biological screening. nih.gov
Another successful strategy involves introducing N,N-dialkylacetamide groups. In a series of imidazo[1,2-a]pyridine (B132010) derivatives, this modification proved crucial for achieving high affinity and selectivity for central or peripheral benzodiazepine (B76468) receptors, depending on other substituents on the heterocyclic core. nih.gov Specifically, 6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides showed varied selectivity, while 6,8-disubstituted analogs were highly selective for the peripheral benzodiazepine receptor. nih.gov This highlights how derivatization at multiple positions can fine-tune the pharmacological profile of the compounds, directing them towards specific receptor subtypes and enhancing their therapeutic potential.
Computational Chemistry and Molecular Modeling in 2 4 Chlorophenyl Imidazo 1,2 a Pyrimidine Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules with the active site of a target protein.
This subsection of molecular docking focuses on determining the most stable three-dimensional pose of the ligand within the binding pocket of a biological target, such as an enzyme or receptor. The stability of this pose is quantified by a scoring function, which calculates a binding affinity or binding energy, typically in kcal/mol. A lower (more negative) binding energy value suggests a more stable and favorable interaction.
While studies have conducted molecular docking for various derivatives of imidazo[1,2-a]pyrimidine (B1208166) against different biological targets, specific binding affinity data for 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine against particular proteins are not detailed in the currently available research. For instance, studies on related antimicrobial derivatives have shown promising binding energies, but these molecules contain additional functional groups not present in the parent compound mdpi.comnih.gov.
Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Understanding these key interactions is vital for medicinal chemists to design more potent and selective inhibitors.
For derivatives of the imidazo[1,2-a]pyrimidine scaffold, docking studies have successfully identified key interacting residues. For example, in a study on antimicrobial derivatives, hydrophobic interactions with the glycine (B1666218) residue GLY104 were noted for a related compound mdpi.com. However, a detailed analysis of the specific amino acid interactions for this compound has not been explicitly reported.
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These calculations can be used to predict molecular structure, reactivity, and various spectroscopic properties.
DFT calculations are employed to understand the electronic structure of a molecule and to compute global reactivity descriptors. These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, help predict the molecule's stability and reactivity in chemical reactions researchgate.net. A comprehensive DFT analysis provides a theoretical foundation for understanding a molecule's behavior.
Although DFT has been applied to numerous imidazo[1,2-a]pyrimidine derivatives to explore their electronic properties, specific calculated values for the reactivity descriptors of this compound are not available in the surveyed literature nih.govmdpi.com.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability acadpubl.eumalayajournal.org. A smaller energy gap generally implies higher chemical reactivity and lower stability researchgate.net.
FMO analyses have been performed on related heterocyclic systems, but specific HOMO, LUMO, and energy gap values calculated for this compound are not specified in the existing research reports acadpubl.eumalayajournal.org.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This mapping helps in understanding hydrogen bonding interactions and predicting how a molecule will interact with biological receptors acadpubl.eumalayajournal.org.
While MEP maps are a standard output of DFT studies on bioactive molecules, a specific MEP map for this compound has not been published in the reviewed scientific literature nih.gov.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful computational method to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-protein complex. For the imidazo[1,2-a]pyrimidine class of compounds, MD simulations are crucial for validating the stability of binding modes predicted by molecular docking and for understanding the conformational changes that occur upon ligand binding. researchgate.netdntb.gov.ua
While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, research on closely related imidazo[1,2-a]pyrimidine-Schiff base derivatives provides a clear blueprint of the methodology and its utility. acs.orgsemanticscholar.org In these studies, MD simulations are performed to assess the stability of the ligand-receptor complex, often over a timescale of nanoseconds. mdpi.com The primary analyses involve calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF).
The RMSD of the protein-ligand complex is monitored to determine if the system reaches equilibrium and to assess the stability of the ligand's binding pose. A stable and low RMSD value suggests that the ligand remains securely bound within the active site of the protein. researchgate.net The RMSF is analyzed to identify the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand. semanticscholar.org
For instance, in a typical MD simulation of an imidazo[1,2-a]pyrimidine derivative bound to a target protein, the system is solvated in a water box, neutralized with ions, and subjected to energy minimization, followed by equilibration and a production run under physiological conditions. The insights gained from such simulations are critical for confirming stable interactions and understanding the dynamic nature of the binding, which static docking models alone cannot provide. researchgate.net
In Silico Mechanistic Elucidation of Biological Actions
In silico methods are instrumental in elucidating the mechanism of action of bioactive compounds by predicting how they interact with biological targets. For this compound and its analogs, these computational studies typically begin with molecular docking to identify potential binding modes and affinities. nih.gov
Molecular docking simulations have been performed for this compound against various microbial targets. nih.govmdpi.com These studies predict the preferred orientation of the compound within the enzyme's active site and estimate its binding affinity, often expressed as a docking score in kcal/mol. nih.gov The analysis of these docked poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the target protein. nih.gov For example, docking studies of related imidazo[1,2-a]pyrimidine derivatives against the human ACE2 and spike proteins of SARS-CoV-2 have shown remarkable binding affinities, suggesting their potential as viral entry inhibitors. nih.gov
Beyond docking, other quantum chemical methods like Density Functional Theory (DFT) are employed to understand the electronic structure of the molecule. acs.orgnih.gov DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These maps are valuable for understanding how the molecule will interact with the electrostatic field of a receptor's binding pocket. nih.gov Studies on related imidazo[1,2-a]pyrimidine derivatives have used these techniques to correlate molecular structure with reactivity and biological activity. nih.gov
ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another crucial component of the in silico analysis. mdpi.com These predictions assess the drug-likeness and pharmacokinetic profile of a compound, helping to identify potential liabilities early in the drug development process. researchgate.net
Table of Mentioned Compounds
Research Prospects and Advancements in 2 4 Chlorophenyl Imidazo 1,2 a Pyrimidine Studies
Rational Design of Next-Generation Imidazo[1,2-a]pyrimidine (B1208166) Derivatives
The rational design of new 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine derivatives is a key area of research, aimed at enhancing their therapeutic properties and minimizing off-target effects. This process involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are fundamental to this design process. By synthesizing and evaluating a series of analogs with systematic modifications, researchers can identify the chemical features essential for biological activity. For instance, the substitution patterns on the phenyl ring and the imidazo[1,2-a]pyrimidine core can significantly influence the compound's interaction with its biological target. researchgate.netnih.gov SAR studies have revealed that the position and nature of substituents on the phenyl ring are critical determinants of biological activity. dergipark.org.tr
One common synthetic route to create these derivatives involves the condensation reaction between 2-aminopyrimidine (B69317) and a substituted 2-bromoacetophenone, such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. nih.govmdpi.com This versatile method allows for the introduction of various substituents on the phenyl ring, facilitating the exploration of a wide chemical space. mdpi.comrsc.org Microwave-assisted synthesis has also been employed to improve reaction efficiency and yields. nih.govmdpi.com
| Synthetic Method | Key Reactants | Advantages | Reference |
|---|---|---|---|
| Condensation Reaction | 2-Aminopyrimidine, Substituted 2-bromoacetophenones | Versatile, allows for diverse substitutions | nih.govmdpi.com |
| Microwave-Assisted Synthesis | 2-Aminopyrimidine, 2-bromoarylketones | Efficient, high yields, solvent-free conditions | nih.govmdpi.com |
| Groebke-Blackburn-Bienaymé Reaction | Aminoazines, isocyanides, aldehydes | Efficient for fused imidazole (B134444) analogs | mdpi.com |
| Multi-component Reactions | Various simple starting materials | High atom economy, operational simplicity | rsc.org |
Identification of Novel Biological Targets and Therapeutic Pathways
The imidazo[1,2-a]pyrimidine scaffold is recognized for its broad spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry. nih.gov Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov
In oncology, these compounds have shown promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov For example, certain derivatives have been identified as inhibitors of c-KIT kinase, a key driver in some forms of gastrointestinal stromal tumors. evitachem.comnih.gov The AKT/mTOR pathway, which is often dysregulated in cancer, has also been identified as a target for some imidazo[1,2-a]pyridine (B132010) derivatives, leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
Beyond cancer, the antiviral potential of imidazo[1,2-a]pyrimidine derivatives is an active area of investigation. nih.gov Some compounds have been explored as potential inhibitors of viral entry and replication, including for viruses like SARS-CoV-2. nih.gov The antimicrobial and antifungal properties of these compounds are also well-documented, with studies demonstrating their efficacy against various bacterial and fungal strains. nih.govnih.gov
The versatility of the imidazo[1,2-a]pyrimidine scaffold allows it to interact with a diverse range of biological targets, highlighting its potential for the development of new therapies for a multitude of diseases. nih.gov
Development of Integrated Experimental and Computational Research Paradigms
The integration of computational and experimental approaches has become a cornerstone of modern drug discovery, and the study of this compound is no exception. Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding interactions between the compound and its biological targets. nih.govnih.gov
Molecular docking studies are frequently used to predict the binding modes and affinities of newly designed derivatives with their target proteins. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, docking studies have been used to investigate the binding of imidazo[1,2-a]pyrimidine derivatives to the active sites of enzymes like cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of these molecules, which can influence their reactivity and biological activity. nih.gov These computational predictions are then validated through experimental assays, creating a synergistic feedback loop that accelerates the drug development process. nih.govnih.gov This integrated approach allows for a more rational and efficient exploration of the chemical space and a deeper understanding of the structure-activity relationships. nih.govnih.gov
| Computational Method | Application | Experimental Validation | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes with target proteins (e.g., hACE2, spike protein) | In vitro enzyme inhibition assays | nih.gov |
| Density Functional Theory (DFT) | Analyzing electronic properties (FMO, MEP) | Spectroscopic characterization (NMR, FT-IR) | nih.gov |
| ADMET Prediction | Assessing drug-like properties | In vivo pharmacokinetic studies | nih.gov |
| Molecular Dynamics Simulations | Investigating dynamic behavior and stability of ligand-protein complexes | Biophysical binding assays | nih.gov |
Contributions to Broader Heterocyclic Chemistry and Medicinal Chemistry
Research on this compound and its derivatives makes significant contributions to the broader fields of heterocyclic and medicinal chemistry. The development of novel synthetic methodologies for the imidazo[1,2-a]pyrimidine scaffold expands the toolkit available to organic chemists for constructing complex heterocyclic systems. rsc.org
The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, which allows it to interact with biological targets that recognize purine-based structures. nih.gov This has led to its exploration in a wide array of therapeutic areas, providing valuable insights into the design of molecules that can modulate the activity of these targets. nih.govnih.gov
The extensive body of research on this scaffold, encompassing synthesis, biological evaluation, and computational studies, serves as a valuable case study for the development of other heterocyclic drug candidates. The structure-activity relationships and design principles discovered in the context of imidazo[1,2-a]pyrimidines can often be applied to other heterocyclic systems, thereby advancing the field of medicinal chemistry as a whole. nih.govnih.gov The ongoing exploration of this versatile scaffold continues to yield new discoveries and therapeutic opportunities. nih.gov
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine, and what key reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or bromoacetyl derivatives). A common method involves reacting 4-(4-bromoacetylphenyl) precursors with pyrimidin-2-amine under reflux conditions in chloroform with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as catalysts. Optimal yields (57–58%) are achieved by controlling temperature (0–10°C during reagent addition) and reflux duration (8 hours) . Side products, such as quaternary salts, may form if stoichiometric ratios deviate .
Q. How is structural characterization of this compound performed, and what spectral techniques are critical?
X-ray crystallography confirms molecular geometry, while NMR (¹H/¹³C) identifies substituent positions and purity. Infrared (IR) spectroscopy verifies functional groups like C-Cl (750–550 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., 258.66 g/mol for nitroso derivatives) and fragmentation patterns . UV-Vis and fluorescence spectroscopy assess electronic properties, though 2-(4-chlorophenyl) substitution reduces fluorescence intensity due to electron-withdrawing effects .
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyrimidine derivatives, and which assays are used to evaluate bioactivity?
These derivatives exhibit anxiolytic, antihypertensive, and enzyme inhibitory properties. For example, 3-amino-2,4-diarylbenzoimidazo[1,2-a]pyrimidines are screened as α-glucosidase inhibitors using kinetic assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis). IC₅₀ values are determined via spectrophotometry, with structure-activity relationships (SAR) analyzed through molecular docking (AutoDock/Vina) .
Advanced Research Questions
Q. How can reaction pathways for this compound synthesis be optimized to minimize byproducts?
Byproduct formation (e.g., selenoesters or diselenides) depends on solvent polarity and nucleophile reactivity. For instance, sodium selenocarboxylates yield phenyl selenoesters in water but require ethanol for 4-chlorophenyl derivatives. Optimizing solvent systems (e.g., ethanol/water mixtures) and stoichiometric ratios (1:1.2 for amine:bromoacetyl precursors) reduces undesired products. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .
Q. What methodologies resolve contradictions in spectroscopic data for substituted imidazo[1,2-a]pyrimidines?
Discrepancies in fluorescence intensity (e.g., low emission in 2-(4-chlorophenyl) vs. nitro-substituted derivatives) are addressed via time-resolved fluorescence decay analysis and computational modeling (TD-DFT). Solvent effects (polarity, viscosity) and substituent electronic profiles (Hammett constants) are quantified to explain anomalies. For example, electron-withdrawing groups like -Cl decrease π→π* transition probabilities, validated by Hirshfeld surface analysis .
Q. How are pharmacokinetic and toxicity profiles of imidazo[1,2-a]pyrimidine derivatives assessed in preclinical studies?
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are predicted using in silico tools (SwissADME, ProTox-II). Experimental validation includes:
- Caco-2 permeability assays for absorption.
- Microsomal stability tests (human liver microsomes) for metabolic clearance.
- Ames test and hERG channel inhibition assays for genotoxicity and cardiotoxicity. Selenoester derivatives show promise in mitigating heavy metal toxicity (e.g., HgCl₂) via selenide adduct formation .
Q. What strategies improve the environmental safety of synthetic protocols for this compound?
Green chemistry approaches include:
- Replacing POCl₃ with ionic liquid catalysts (e.g., [BMIM]BF₄) to reduce hazardous waste.
- Solvent recycling (chloroform/ethanol) via fractional distillation.
- Biodegradability assessments (OECD 301F) for intermediates. Lifecycle analysis (LCA) identifies energy-intensive steps (e.g., reflux) for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
